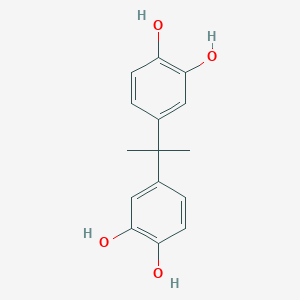
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol), also known as bisphenol A (BPA), is a chemical compound widely used in the production of plastics, epoxy resins, and thermal paper. Despite its widespread use, BPA has been a topic of controversy due to its potential adverse health effects.
作用机制
BPA works by binding to estrogen receptors in the body, mimicking the effects of estrogen. This can lead to disruptions in the endocrine system, which regulates hormone production and other bodily functions. BPA has also been shown to affect gene expression and alter the function of certain enzymes in the body.
生化和生理效应
BPA has been linked to a variety of biochemical and physiological effects, including reproductive abnormalities, developmental delays, and metabolic disorders. Studies have shown that BPA exposure can alter the expression of genes involved in cellular metabolism, leading to changes in glucose and lipid metabolism. BPA has also been shown to disrupt the function of insulin-producing cells in the pancreas, leading to an increased risk of diabetes.
实验室实验的优点和局限性
BPA is widely used in laboratory experiments due to its ability to mimic the effects of estrogen. This makes it a valuable tool for studying the endocrine system and reproductive health. However, BPA has also been shown to have non-specific effects on cellular function, which can make it difficult to interpret experimental results.
未来方向
There are many avenues for future research on BPA. One area of focus is the development of alternative materials to replace BPA in the production of plastics and other materials. Another area of research is the identification of biomarkers that can be used to assess BPA exposure and its health effects. Additionally, further studies are needed to understand the long-term health effects of BPA exposure and to develop strategies for reducing exposure in the general population.
Conclusion
BPA is a widely used chemical compound that has been the subject of extensive scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health and other bodily functions. While BPA is a valuable tool for laboratory experiments, its non-specific effects on cellular function can make it difficult to interpret experimental results. Future research is needed to better understand the health effects of BPA exposure and to develop strategies for reducing exposure in the general population.
合成方法
BPA is synthesized through the condensation reaction between acetone and phenol. The reaction is catalyzed by an acid catalyst, typically hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents and water.
科学研究应用
BPA has been extensively studied in scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health. Research has also linked BPA exposure to an increased risk of obesity, diabetes, and cardiovascular disease.
属性
CAS 编号 |
18811-78-4 |
|---|---|
产品名称 |
4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol) |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
4-[2-(3,4-dihydroxyphenyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O4/c1-15(2,9-3-5-11(16)13(18)7-9)10-4-6-12(17)14(19)8-10/h3-8,16-19H,1-2H3 |
InChI 键 |
VZHGHOOLQWRHIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |
规范 SMILES |
CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |
同义词 |
4,4''-ISOPROPYLIDENEDICATECHOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



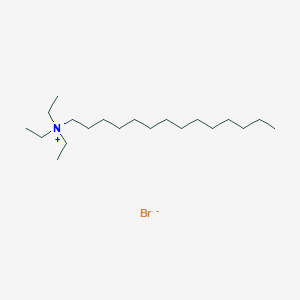
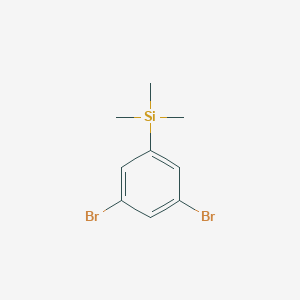

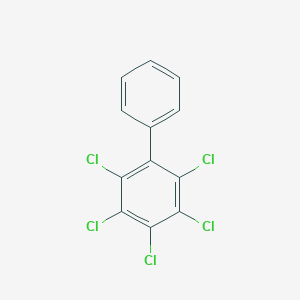
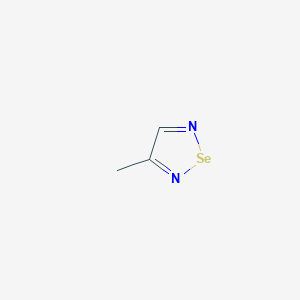
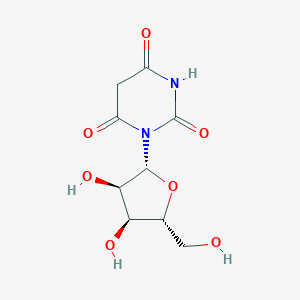
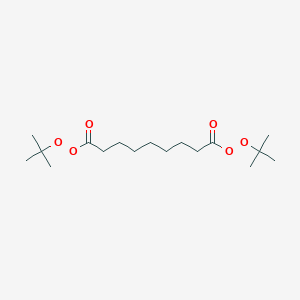

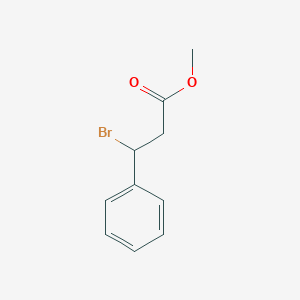
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
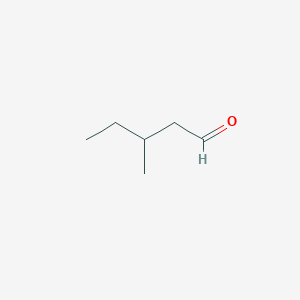
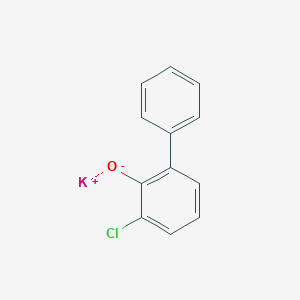
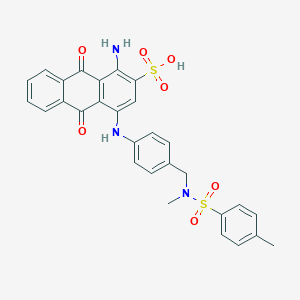
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)